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Compound of Interest

Compound Name: Choline Fenofibrate

Cat. No.: B1668903

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and
stability characteristics of choline fenofibrate. The following sections detail quantitative
solubility data, experimental protocols for solubility and stability determination, and key
mechanistic and workflow diagrams to support research and development efforts.

Solubility Profile

Choline fenofibrate, the choline salt of fenofibric acid, was developed to improve upon the
poor aqueous solubility of its predecessor, fenofibrate.[1][2] This modification results in a
hydrophilic compound with significantly enhanced solubility and bioavailability.[1] Quantitative
solubility data in various common solvents are summarized below.

Data Presentation: Solubility of Choline Fenofibrate
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Molar
Solvent Solubility Concentration Notes Source(s)
(mM)

Water (H20) 106.6 mg/mL 252.66 - [31[4]
Requires

Water (H20) 100 mg/mL 237.02 S [5][6]
sonication

Water (H20) 9 mg/mL 21.33 At 25°C [718]
With gentle

Ethanol (EtOH) 55.8 mg/mL 132.25 _ [31[4]
warming
Requires

Ethanol (EtOH) 33.33 mg/mL 79.00 o [5]
sonication

Ethanol (EtOH) 7 mg/mL 16.59 At 25°C [7]
Requires

Dimethyl sonication;

Sulfoxide 20 mg/mL 47.40 hygroscopic [5]

(DMSO) DMSO can
impact solubility

Dimethyl .

) With gentle

Sulfoxide 8.44 mg/mL 19.98 ] [31[4]
warming

(DMSO)

Dimethyl

Sulfoxide 5 mg/mL 11.85 At 25°C [718]

(DMSO)

Methanol Slightly Soluble - - [9]

Note: Variations in reported solubility values can arise from differences in experimental

conditions (e.g., temperature, sonication) and material batches.

Stability Profile
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The stability of a drug substance is a critical factor in ensuring its safety and efficacy throughout
its shelf life. Stability studies for choline fenofibrate and its active moiety, fenofibrate, have

been conducted under various stress conditions as mandated by the International Council for
Harmonisation (ICH) guidelines.

Data Presentation: Forced Degradation Studies
Summary
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. Reagents & .
Stress Condition . Observation Source(s)
Conditions
No degradation
) ) 1 N HCl at 60°C for 30  observed for the
Acid Hydrolysis ) ) ] [10]
mins choline fenofibrate
dosage form.
1 M HCl at 70°C for 2 Fenofibrate showed 1]
hours 26% degradation.
Fenofibrate is
) reported to be very
Base Hydrolysis 1 N NaOH ) ) [11][12]
unstable in basic
conditions.
Milder conditions used
to study the
0.1 M NaOH at 70°C ] [11]
degradation pattern of
fenofibrate.
3% H20:2 at ambient Fenofibrate showed
Oxidative temperature for 30 approximately 15% [11]
mins degradation.
No degradation
observed for the
Thermal 60°C ] ] [10]
choline fenofibrate
dosage form.
Fenofibrate was found
Solid form to be relatively stable [11]
under thermal stress.
] ] Choline fenofibrate
) Direct sunlight / UV
Photolytic should be protected

light

from direct sunlight.

Fenofibrate was found

to be relatively stable

[11]
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under photolytic

stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility and stability
studies. This section outlines the protocols for key experiments.

Equilibrium Solubility Determination (Shake-Flask
Method)

This protocol is based on the World Health Organization (WHQO) guidelines for determining the
equilibrium solubility of an active pharmaceutical ingredient (API).

e Preparation of Media: Prepare buffer solutions at a minimum of three pH values across the
physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCI buffer, pH 4.5 acetate buffer, and pH 6.8
phosphate buffer).[9] Maintain the temperature of the media at 37 £ 1 °C.[9]

o Addition of API: Add an excess amount of choline fenofibrate to a flask containing a known
volume of the prepared buffer. The amount of API should be sufficient to ensure that
undissolved solids remain at the end of the experiment.

o Equilibration: Agitate the flasks at a constant temperature (37 £ 1 °C) for a predetermined
period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests are
recommended to determine the time required to reach equilibrium.

e Sample Separation: After equilibration, separate the undissolved solids from the solution.
This can be achieved by centrifugation followed by filtration through a suitable, non-
adsorptive filter (e.g., 0.45 um PVDF).

e Quantification: Analyze the concentration of the dissolved choline fenofibrate in the clear
filtrate using a validated, stability-indicating analytical method, such as RP-HPLC.

o Data Analysis: Perform at least three replicate determinations at each pH condition. The
lowest measured solubility across the pH range is used for Biopharmaceutics Classification
System (BCS) classification.[9]
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Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography
(RP-HPLC) method used to separate choline fenofibrate from its degradation products.

o Chromatographic System:
o Column: Inertsil ODS (150 x 4.6 mm, 5 pum particle size).[10]

o Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and
acetonitrile in a ratio of 32:68 (v/v).[10]

o Flow Rate: 1.5 mL/minute.[10]
o Detection: UV-visible detector at 300 nm.[10]
o Temperature: Ambient.[10]

e Preparation of Solutions:

o Standard Solution: Prepare a stock solution of choline fenofibrate working standard in a
suitable diluent (e.g., a mixture of the mobile phase components). Prepare working
standards of desired concentrations (e.g., 18-42 pg/mL) by further dilution.[10]

o Sample Solution: For drug product analysis, dissolve the formulation in the diluent to
achieve a concentration within the linear range of the method. Filter the solution through a
0.45 um membrane filter.[10]

e Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
Record the peak areas.

o System Suitability: Before analysis, verify the system's suitability by injecting a standard
solution and checking parameters such as theoretical plates, tailing factor, and reproducibility
(%RSD of replicate injections).

o Quantification: Calculate the amount of choline fenofibrate and any degradation products in
the sample by comparing their peak areas to those of the standard.
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Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-
indicating method and to identify potential degradation pathways.[3]

o General Preparation: Prepare solutions or suspensions of choline fenofibrate in a suitable
solvent. For solid-state studies, use the API powder. Expose the samples to the stress
conditions outlined below, alongside a control sample protected from stress.

e Acid Hydrolysis: Reflux the sample solution with 1 N HCI at 60°C for 30 minutes.[10] After
the specified time, cool the solution and neutralize it with 1 N NaOH.

o Base Hydrolysis: Reflux the sample solution with 0.1 N or 1 N NaOH. Milder conditions (e.g.,
lower concentration, shorter time) may be necessary due to the lability of fibrates in alkaline
conditions.[11] Cool and neutralize with HCI.

o Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (Hz02) at room
temperature for a specified period (e.g., 30 minutes to 2 hours).[11]

o Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) in
a thermostatically controlled oven.[10]

» Photolytic Degradation: Expose the sample (solid and/or solution) to a light source according
to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2
million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-
hours/square meter. A dark control sample should be stored under the same conditions to
separate light-induced changes from thermal effects.

e Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC
method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the
main peak area.

Mandatory Visualizations
Signaling Pathway

Choline fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric
acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha
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(PPARQ), a nuclear receptor that plays a key role in regulating lipid metabolism.[8]
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PPARa Signaling Pathway Activation by Fenofibric Acid.

Experimental Workflow

The development and validation of a stability-indicating assay is a systematic process designed
to ensure the method is suitable for its intended purpose.
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Workflow for Stability-Indicating HPLC Method Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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